molecular formula C12H10N2O2 B2875953 2-[4-(2,5-Dioxopyrrolidin-1-yl)phenyl]acetonitrile CAS No. 695150-91-5

2-[4-(2,5-Dioxopyrrolidin-1-yl)phenyl]acetonitrile

Cat. No. B2875953
CAS RN: 695150-91-5
M. Wt: 214.224
InChI Key: USBFWFQGWQKLSS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“2-[4-(2,5-Dioxopyrrolidin-1-yl)phenyl]acetonitrile” is a chemical compound with the molecular formula C12H10N2O2 and a molecular weight of 214.22 . It is used for research purposes .


Molecular Structure Analysis

The molecular structure of this compound consists of a pyrrolidin-2,5-dione group attached to a phenyl group, which is further connected to an acetonitrile group .

Scientific Research Applications

Electrochemical Properties and Applications

The study of electrochemical properties of novel pyrrolidine derivatives, which include sterically hindered phenol fragments, reveals that these compounds exhibit redox behaviors conducive to the development of antioxidant agents. This discovery opens up avenues for utilizing such derivatives in applications requiring materials with specific redox characteristics, such as sensors or electrochemical devices (Osipova et al., 2011).

Conducting Polymers and Electrochromic Devices

Research into the electropolymerization of thienylenepyrrole derivatives has led to the development of new monomers and polymers with low oxidation potentials and distinct coloration properties. These materials are promising for use in electrochromic devices (ECDs), offering tunable optical properties and high coloration efficiency. Such advances could lead to more efficient and customizable ECDs for applications ranging from smart windows to display technologies (Carbas et al., 2014).

Synthetic Chemistry and Antioxidant Activity

The synthesis of heterocycles incorporating the pyrazolo[3,4-d]pyrimidin-4-one moiety from 2-[4-(2,5-Dioxopyrrolidin-1-yl)phenyl]acetonitrile demonstrates the compound's versatility as a precursor in organic synthesis. This approach not only expands the toolbox for creating bioactive molecules but also highlights the potential of such derivatives in antioxidant applications, suggesting their utility in pharmaceuticals and nutraceuticals (El‐Mekabaty, 2015).

Ligand Exchange Reactions and Catalytic Studies

The ligand exchange reaction on a Ru(II)–Pheox complex, involving acetonitrile, sheds light on the mechanism of catalytic asymmetric reactions. This research underscores the importance of understanding the interactions between metal complexes and solvents or ligands, which can significantly impact the development of catalytic processes and the synthesis of chiral molecules (Nakagawa et al., 2018).

Kinetics and Mechanisms in Organic Reactions

Investigations into the pyridinolysis of phenyl chloroformates in acetonitrile offer insights into the kinetics and mechanisms underlying these reactions. Such studies are crucial for designing more efficient and selective synthetic pathways in organic chemistry, potentially leading to advancements in the synthesis of pharmaceuticals and other complex organic molecules (Koh et al., 1998).

properties

IUPAC Name

2-[4-(2,5-dioxopyrrolidin-1-yl)phenyl]acetonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2O2/c13-8-7-9-1-3-10(4-2-9)14-11(15)5-6-12(14)16/h1-4H,5-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USBFWFQGWQKLSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)C2=CC=C(C=C2)CC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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